molecular formula C20H26N7O10P B12063243 [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12063243
M. Wt: 555.4 g/mol
InChI Key: DRHQKJKROQSOGW-UHFFFAOYSA-N
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Description

The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to participate in various biochemical processes, making it a valuable subject of study in fields such as biochemistry, molecular biology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyrimidine bases, followed by the formation of the sugar-phosphate backbone. Key steps include:

    Formation of Purine and Pyrimidine Bases: The purine base (adenine) and the pyrimidine base (thymine) are synthesized through well-established organic reactions involving amination and cyclization.

    Glycosylation: The bases are then attached to a ribose or deoxyribose sugar through glycosidic bonds. This step often requires the use of protecting groups to ensure selective reactions.

    Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and efficient purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized nucleotides, deoxy nucleotides, and various substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

The compound has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleotide chemistry and enzymatic reactions.

    Biology: Plays a role in understanding DNA and RNA synthesis, repair, and replication.

    Medicine: Investigated for its potential in antiviral and anticancer therapies due to its structural similarity to natural nucleotides.

    Industry: Utilized in the development of nucleotide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate involves its incorporation into nucleic acids. It can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets polymerase enzymes, interfering with their function and leading to the cessation of nucleic acid elongation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells.

    Thymidine Monophosphate (TMP): A nucleotide involved in DNA synthesis.

    Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.

Uniqueness

The uniqueness of [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate lies in its dual base structure, which allows it to interact with both purine and pyrimidine pathways. This dual functionality makes it a versatile tool in biochemical research and therapeutic applications.

Properties

Molecular Formula

C20H26N7O10P

Molecular Weight

555.4 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-19(9)30)14-2-10(28)12(36-14)5-34-38(32,33)35-6-13-11(29)3-15(37-13)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)

InChI Key

DRHQKJKROQSOGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)O

Origin of Product

United States

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